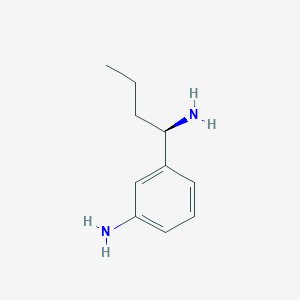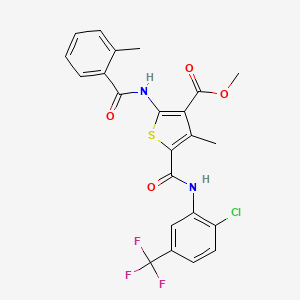
(Bupropion Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bupropion impurity refers to the by-products or degradation products formed during the synthesis, storage, or metabolism of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. These impurities can arise from various sources, including the manufacturing process, storage conditions, or metabolic pathways in the body. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of bupropion as a pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bupropion hydrochloride typically involves the reaction of 3-chloropropiophenone with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain bupropion hydrochloride in its pure form .
Industrial Production Methods
In industrial settings, the production of bupropion hydrochloride is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of greener solvents and catalysts is also explored to minimize environmental impact and enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Bupropion impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products, which may affect the stability and efficacy of the drug.
Common Reagents and Conditions
Oxidation: Bupropion can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur when bupropion reacts with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites and degradation products are important for understanding the pharmacokinetics and pharmacodynamics of bupropion .
科学研究应用
Bupropion impurity has several scientific research applications, including:
Pharmaceutical Analysis: The identification and quantification of bupropion impurities are essential for ensuring the quality and safety of bupropion-containing medications.
Toxicology Studies: Understanding the toxicity of bupropion impurities is crucial for assessing the safety of the drug.
Metabolic Studies: Research on the metabolism of bupropion and its impurities helps elucidate the metabolic pathways and the role of different enzymes in the biotransformation of the drug.
Environmental Impact: Studying the environmental impact of bupropion impurities is important for assessing the potential risks associated with the disposal and degradation of the drug in the environment.
作用机制
The mechanism of action of bupropion impurity involves its interaction with various molecular targets and pathways. Bupropion primarily acts as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft and enhances their signaling. The impurities of bupropion may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug .
相似化合物的比较
Bupropion impurity can be compared with other similar compounds, such as:
Hydroxybupropion: A major metabolite of bupropion, hydroxybupropion has similar pharmacological properties but with different potency and duration of action.
Threohydrobupropion: Another metabolite of bupropion, threohydrobupropion has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of bupropion.
Erythrohydrobupropion: This metabolite also plays a role in the pharmacological activity of bupropion and has unique metabolic pathways.
The uniqueness of bupropion impurity lies in its specific chemical structure and the resulting pharmacological effects. Understanding these impurities helps in optimizing the formulation and ensuring the safety and efficacy of bupropion-containing medications.
属性
IUPAC Name |
6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIHEHYUSKICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)






![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)

